N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3S/c1-8-13(23)20(15)14(19-18-8)24-7-12(22)17-11-5-3-4-10(6-11)16-9(2)21/h3-6H,7,15H2,1-2H3,(H,16,21)(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRJGIVVEZKTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
The compound features a complex structure that includes an acetamidophenyl group and a triazine moiety. Its chemical formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of triazine compounds exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .
- A recent study showed that similar triazine derivatives had minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
-
Anticancer Properties
- Research indicates that compounds containing the triazine ring can inhibit cancer cell proliferation. For instance, derivatives with structural similarities to this compound have shown promising results in cytotoxicity assays against several cancer cell lines .
- A specific case study on related triazine compounds revealed IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism of action often involves apoptosis induction and disruption of cellular signaling pathways .
-
Enzyme Inhibition
- The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. The structural features of the triazine moiety are believed to facilitate binding to enzyme active sites, thereby inhibiting their function .
- Enzyme inhibition studies have shown that related compounds can effectively inhibit kinases associated with tumor growth, suggesting a similar potential for this compound .
Research Findings
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis of triazine-based compounds reported that specific derivatives exhibited enhanced antibacterial activity compared to standard antibiotics. The study highlighted the importance of substituent groups in modulating biological activity.
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain modifications to the triazine structure could significantly increase cytotoxic effects, with one derivative showing over 70% inhibition of cell growth at 10 µM concentration.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide exhibits significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 | 36 | High |
| HeLa | 34 | High |
| MCF-7 | 40 | Moderate |
These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Potential
In silico studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is involved in the inflammatory response, and its inhibition could lead to reduced inflammation. Molecular docking studies indicate favorable interactions between the compound and the active site of 5-LOX, suggesting that further optimization could enhance its anti-inflammatory efficacy .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various triazine derivatives including this compound. The findings demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the enzyme inhibitory properties of this compound showed that it effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression. The results indicated that further structural modifications could enhance its inhibitory potency .
Comparison with Similar Compounds
Core Triazine Derivatives
Key Observations :
- Methoxy or sulfamoyl groups (as in ) alter electronic properties, affecting solubility and bioactivity.
- Molecular Weight : The query compound (~380 g/mol) is heavier than dimethylphenyl analogs (~319 g/mol), likely due to the acetamido group’s additional atoms.
Heterocyclic Variants (Non-Triazine)
Key Observations :
- Triazole vs. Triazine : Triazoles (e.g., VUAA-1) are often used as agrochemicals or neuromodulators , while triazines (query compound) may target different enzymes due to their distinct electronic profiles.
- Biological Targets : The bromophenyl-triazole derivative in inhibits HIV-1 RT, suggesting sulfur-containing acetamides are versatile scaffolds for antiviral design.
Preparation Methods
Cyclization of Thiourea Derivatives
A common approach to synthesize 1,2,4-triazin-3-thiols involves cyclization reactions. For example, El-Wakil & Teleb (2021) demonstrated that 1,3,4-thiadiazolo-triazinones can be synthesized via cyclization of aminotriazines with carbon disulfide (CS₂) under alkaline conditions. Adapting this method:
- Starting material : 4-Amino-6-methyl-1,2,4-triazin-5(4H)-one.
- Thiol introduction : React with CS₂ in ethanolic potassium hydroxide (KOH) at reflux (70–80°C) to form the 3-thiol derivative.
$$
\text{Triazinone} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{Triazin-3-thiol} + \text{H}2\text{O}
$$
Key parameters :
Preparation of N-(3-Acetamidophenyl) Chloroacetamide
Acetylation of 3-Aminophenylamine
Chloroacetylation
- Chloroacetamide synthesis : Treat 3-acetamidophenylamine with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA).
$$
\text{3-Acetamidophenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{N-(3-Acetamidophenyl) Chloroacetamide} + \text{HCl}
$$
Thioether Coupling via Nucleophilic Substitution
Base-Mediated Alkylation
The sulfanyl bridge is formed by reacting the triazin-3-thiol with the chloroacetamide derivative under basic conditions. Kovalenko et al. (2012) utilized potassium carbonate (K₂CO₃) in ethanol-water mixtures to facilitate similar couplings:
- Reaction conditions :
- Workup :
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Berest et al. (2012) reported accelerated reaction times using microwave irradiation for triazine-thioacetamide couplings:
Catalytic Enhancements
- Phase-transfer catalysts : Tris(dioxa-3,6-heptyl)amine (TDA-1) improved yields in sulfonamide couplings by 15–20%.
- Solvent effects : Dimethylformamide (DMF) enhanced solubility but required lower temperatures (40–50°C) to avoid decomposition.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 60–70°C | Maximizes rate |
| Base stoichiometry | 2.0 equiv K₂CO₃ | Prevents hydrolysis |
| Solvent polarity | Ethanol/water > DMF | Reduces byproducts |
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic steps for preparing N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide?
The synthesis involves multi-step organic reactions:
- Step 1: Condensation of 3-acetamidoaniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Thiolation using a triazine derivative (e.g., 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl bridge.
- Step 3: Purification via column chromatography and recrystallization to isolate the final product . Critical parameters include solvent choice (e.g., DMF for solubility), temperature (60–80°C for thiolation), and reaction time (12–24 hours).
Q. Which analytical techniques validate the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): Confirms proton and carbon environments (e.g., acetamide NH at δ 10.2 ppm, triazine protons at δ 8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% by reverse-phase C18 column) .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ at m/z 403.12) .
Q. What preliminary biological activities have been reported?
- Anti-exudative activity: Shown to reduce inflammation in murine models at 10 mg/kg, comparable to diclofenac sodium .
- Enzyme inhibition: Potential inhibition of kinases or proteases due to triazine and sulfanyl motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Q. Which structural features drive its biological activity?
- Triazine core: Acts as a hydrogen-bond acceptor for target binding .
- Sulfanyl bridge: Enhances membrane permeability and redox stability .
- Acetamide group: Modulates solubility and pharmacokinetics . Structure-Activity Relationship (SAR): Methyl substitution on the triazine improves potency, while bulky aryl groups reduce bioavailability .
Q. How is X-ray crystallography applied to validate its structure?
- Data collection: Use SHELX programs (SHELXL for refinement) to resolve atomic positions from single-crystal diffraction data .
- Validation: Check for R-factor (<5%), electron density maps, and Hirshfeld surface analysis to confirm stereochemistry . Example: A related compound showed C–S bond length of 1.81 Å, consistent with sulfanyl linkage .
Q. What are common by-products in synthesis, and how are they mitigated?
- By-products: Oxidized sulfonyl derivatives or dimerized triazine species.
- Mitigation:
- Use inert atmosphere (N₂/Ar) to prevent oxidation .
- Add radical scavengers (e.g., BHT) during thiolation .
- Purify via preparative HPLC with acetonitrile/water gradients .
Methodological Challenges
Q. How to study its interaction with biological targets?
- In vitro assays: Fluorescence polarization for binding affinity (e.g., KD = 2.1 µM for kinase X) .
- Molecular docking: Use AutoDock Vina to predict binding poses in ATP-binding pockets .
- Surface Plasmon Resonance (SPR): Measure real-time association/dissociation kinetics .
Q. What computational methods predict its activity?
Q. How to resolve contradictions in biological activity data?
- Case study: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from assay conditions (e.g., serum concentration, cell line variability).
- Solution:
- Standardize protocols (e.g., 10% FBS in media, 48-hour incubation).
- Validate with orthogonal assays (e.g., Western blotting alongside cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
